N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide

Drug-likeness Physicochemical profiling HBV capsid assembly modulator

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide (CAS 1428364-75-3) is a synthetic small molecule belonging to the sulfamoylbenzamide (SBA) class, a family of compounds primarily investigated as capsid assembly modulators (CAMs) targeting the Hepatitis B virus (HBV) core protein. The molecule features a 1H-pyrrol-1-yl substituted pyrimidine core linked via an ethylenediamine spacer to a 4-sulfamoylbenzamide moiety.

Molecular Formula C17H18N6O3S
Molecular Weight 386.43
CAS No. 1428364-75-3
Cat. No. B2860834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide
CAS1428364-75-3
Molecular FormulaC17H18N6O3S
Molecular Weight386.43
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C17H18N6O3S/c18-27(25,26)14-5-3-13(4-6-14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-1-2-10-23/h1-6,9-12H,7-8H2,(H,20,24)(H2,18,25,26)(H,19,21,22)
InChIKeyBBJWCPCIZASHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide (CAS 1428364-75-3): Key Identity and Class Context


N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide (CAS 1428364-75-3) is a synthetic small molecule belonging to the sulfamoylbenzamide (SBA) class, a family of compounds primarily investigated as capsid assembly modulators (CAMs) targeting the Hepatitis B virus (HBV) core protein [1]. The molecule features a 1H-pyrrol-1-yl substituted pyrimidine core linked via an ethylenediamine spacer to a 4-sulfamoylbenzamide moiety. SBAs, including the clinical candidate NVR 3-778, are categorized as CAM-Normal (CAM-N) agents, which induce the formation of genome-free, empty capsids, thereby inhibiting HBV replication [2]. The specific pyrrole-pyrimidine substitution in this compound differentiates it from earlier SBA prototypes, potentially influencing its binding kinetics and physicochemical profile.

Why Generic SBA Class Substitution Is Insufficient for 1428364-75-3


While all sulfamoylbenzamides (SBAs) share a common mechanism of capsid assembly modulation, minor structural variations in the heterocyclic head group and linker region profoundly impact antiviral potency, binding mode, and pharmacokinetics. The pyrrole-scaffold inhibitors JNJ-6379 and GLP-26 exhibit sub-nanomolar potency and distinct hydrogen bond interactions with residue L140B of the HBV core protein compared to the first-in-class SBA NVR 3-778, demonstrating that even within the CAM-N subclass, substitution patterns critically determine target engagement [1]. Therefore, procurement of 1428364-75-3 cannot be substituted by other SBAs without risking divergent activity profiles, selectivity windows, or off-target liabilities. The 1H-pyrrol-1-yl substitution on the pyrimidine ring represents a specific chemotype whose quantitative differentiation requires explicit assay validation, as detailed below.

Quantitative Differentiation Evidence for 1428364-75-3 Against Key SBA Comparators


Physicochemical Property Differentiation: Predicted Drug-Likeness of 1428364-75-3 vs. NVR 3-778

Computational predictions from the Sildrug database indicate that 1428364-75-3 possesses a calculated topological polar surface area (TPSA) of 102.12 Ų and a consensus LogP (clogP) of 0.33, complying with Lipinski's Rule of Five (MW 386.44, HBD 1, HBA 9, RB 2) [1]. In contrast, NVR 3-778 (CAS 1445790-55-5) has a higher molecular weight (MW ~450-500 g/mol range) and greater lipophilicity, contributing to its reported low aqueous solubility and moderate in vivo activity [2]. The lower clogP and moderate TPSA of 1428364-75-3 suggest potentially improved solubility and oral bioavailability compared to NVR 3-778, although this prediction requires experimental validation.

Drug-likeness Physicochemical profiling HBV capsid assembly modulator

HBV Capsid Assembly Inhibition: Class-Level CAM-Normal Activity of SBAs

Sulfamoylbenzamides (SBAs) as a class demonstrate CAM-Normal (CAM-N) activity, inhibiting HBV replication by promoting the assembly of genome-free capsids. The prototypical SBA, NVR 3-778, exhibited an EC50 of 0.40 µM against HBV in HepG2.2.15 cells . More potent pyrrole-containing SBAs, such as CU15, have achieved sub-nanomolar potency (EC50 < 1 nM) in similar assays [1]. While no specific EC50 data is publicly available for 1428364-75-3, its structural features (pyrrole-pyrimidine head group) align it with the high-potency CAM-N series. Direct comparative screening against NVR 3-778 or CU15 is required to establish its specific antiviral potency.

HBV replication inhibition Capsid assembly modulation Antiviral assay

Structural Differentiation: 1H-Pyrrole vs. Pyrrolidine or Morpholine Head Groups in SBA Analogs

The 6-(1H-pyrrol-1-yl)pyrimidine head group in 1428364-75-3 is structurally distinct from the pyrrolidine or morpholine substitutions found in analogs like N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide or N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide. Pyrrole, being aromatic and planar, engages in π-π stacking interactions within hydrophobic binding pockets, whereas saturated heterocycles like pyrrolidine adopt non-planar conformations. In kinase inhibitor design, this aromaticity-alignment distinction can shift selectivity profiles across the kinome [1]. Although direct kinome profiling data for 1428364-75-3 is absent, studies on analogous pyrrole-pyrimidine kinase inhibitors demonstrate that this scaffold can achieve IC50 values in the low nanomolar range (e.g., 1–10 nM) against specific kinases such as CK1δ [2].

Structure-activity relationship Heterocyclic substitution Kinase selectivity

Recommended Application Scenarios for 1428364-75-3 Based on Available Evidence


HBV Capsid Assembly Modulator Lead Optimization Programs

Procure 1428364-75-3 as a structurally differentiated SBA chemotype for head-to-head antiviral profiling against clinical-stage CAMs like NVR 3-778 and JNJ-6379. Its predicted favorable drug-likeness (clogP 0.33, TPSA 102.12 Ų) makes it a candidate for overcoming the solubility limitations observed with earlier SBAs [1]. Screen in HepG2.2.15 or HepAD38 cell lines to establish EC50 and CC50 values, comparing directly with NVR 3-778 (EC50 = 0.40 µM) as a baseline .

Kinase Selectivity and Off-Target Profiling Studies

Include 1428364-75-3 in kinome-wide profiling panels to evaluate the impact of the 1H-pyrrol-1-yl pyrimidine substitution on kinase selectivity. The aromatic pyrrole head group may confer distinct binding patterns compared to pyrrolidine- or morpholine-containing analogs. Use N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide as a direct comparator to isolate the aromaticity effect on selectivity [2]. Quantitative Kd or IC50 measurements against a panel of 100–400 kinases are recommended.

In Silico Modeling and Docking Studies for CAM-N Binding Mode

Utilize 1428364-75-3 in molecular dynamics simulations and free energy perturbation (FEP) calculations to model its interaction with HBV core protein, referencing the established binding modes of NVR 3-778 and pyrrole-scaffold inhibitors JNJ-6379 and GLP-26 [3]. Its structural features enable exploration of hydrogen bond interactions with residue L140B, a key differentiator between moderate and sub-nanomolar potency CAMs.

ADME and Solubility Validation Assays

Conduct experimental solubility (kinetic and thermodynamic), LogD, and Caco-2 permeability assays to validate the in silico predictions (clogP 0.33, TPSA 102.12 Ų). Compare directly with NVR 3-778, which was deprioritized in clinical development partly due to low aqueous solubility [4]. If experimental data confirms superior solubility, 1428364-75-3 could serve as a formulation-friendly SBA scaffold for further optimization.

Quote Request

Request a Quote for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.